5-Chlorosalicylic Acid

Enzyme Inhibition Drug Discovery Bioorganic Chemistry

5-Chlorosalicylic acid (5-ClSA) is the chlorinated salicylic acid engineered for performance where the parent compound fails. Its electron-withdrawing 5-chloro substituent delivers a pKa of 2.63 and 944-fold greater carbonic anhydrase II inhibition than salicylic acid—critical for CNS-targeted drug discovery. The unique Excited-State Intramolecular Proton Transfer (ESIPT) generates a large Stokes-shifted emission absent in salicylic acid, making 5-ClSA irreplaceable for fluorescent chemosensor development. Silver-5-ClSA complexes exhibit UV-stable antibacterial activity superior to 4-aminosalicylate, ideal for light-exposed antimicrobial coatings. Its intermediate chelation strength—stronger than salicylic acid yet weaker than 3,5-dibromo-analogs—enables precise tuning of MOF stability and catalytic activity. When assay sensitivity, photophysical performance, or complex stability margins are non-negotiable, substituting 5-ClSA with the parent acid or positional isomers will compromise results.

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 321-14-2
Cat. No. B044635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorosalicylic Acid
CAS321-14-2
Synonyms5-chlorosalicylate
5-chlorosalicylic acid
5-chlorosalicylic acid, copper salt
5-chlorosalicylic acid, monosodium salt
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)O)O
InChIInChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
InChIKeyNKBASRXWGAGQDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 5-Chlorosalicylic Acid (CAS 321-14-2): A Chlorinated Building Block with Unique Physicochemical Properties for Research and Industrial Applications


5-Chlorosalicylic acid (5-ClSA; CAS 321-14-2) is a chlorinated derivative of salicylic acid, classified as a monohydroxybenzoic acid with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol [1]. Its core structure features a chlorine atom at the 5-position of the aromatic ring, a modification that significantly alters its physicochemical behavior compared to the parent salicylic acid (SA), including a reduced pKa (2.63-2.64 for 5-ClSA vs. 3.01 for SA), altered solubility, and unique photophysical properties such as Excited-State Intramolecular Proton Transfer (ESIPT) [2][3]. These characteristics make 5-ClSA a crucial intermediate and research tool in fields ranging from pharmaceutical synthesis to advanced materials science.

Why Generic Substitution of 5-Chlorosalicylic Acid is Not Possible: Quantifying Functional and Performance Differences in Key Applications


Substituting 5-chlorosalicylic acid (5-ClSA) with its non-chlorinated parent (salicylic acid) or other positional isomers (e.g., 4-chlorosalicylic acid) is not a viable scientific or procurement strategy due to fundamental, quantifiable differences in key performance metrics. The electron-withdrawing chlorine substituent dramatically alters pKa, impacting protonation state and reactivity at physiological and experimental pH ranges [1]. This directly translates to differences in biological activity, as seen in enzyme inhibition potency (IC50 values differing by orders of magnitude) [2], and in complex stability, where 5-ClSA exhibits distinct binding affinities compared to other halogenated analogs [3]. Furthermore, its unique photophysical properties, including a characteristic large Stokes-shifted emission from an Excited-State Intramolecular Proton Transfer (ESIPT) process, are not observed in the parent salicylic acid, making 5-ClSA irreplaceable for specific fluorescent probe and material science applications [4]. Simply put, using an alternative compound will yield different, and often suboptimal, results across a range of critical parameters.

Quantitative Differentiation of 5-Chlorosalicylic Acid (CAS 321-14-2): Head-to-Head Performance Data Against Key Analogs


Enhanced Carbonic Anhydrase II Inhibition Potency vs. Salicylic Acid

In an in vitro study comparing the inhibition of human cytosolic carbonic anhydrase isozyme II (hCA II), 5-chlorosalicylic acid (5-ClSA) demonstrated a 944-fold increase in potency compared to the parent compound, salicylic acid (SA). The IC50 value for 5-ClSA was 0.72 µM, whereas SA required a concentration of 0.68 mM to achieve 50% inhibition [1]. This stark difference highlights the profound impact of the 5-chloro substitution on biological activity.

Enzyme Inhibition Drug Discovery Bioorganic Chemistry Carbonic Anhydrase

Superior UV Stability of Silver-5-Chlorosalicylate Complex vs. Silver-4-Aminosalicylate Complex

A study comparing the stability of various silver carboxylate complexes against exposure to UV light (365 nm) found that the complex formed with 5-chlorosalicylic acid (Ag-5Cl) was the most stable. While both Ag-5Cl and a complex formed with sodium 4-aminosalicylate (4A) showed high antibacterial activity, Ag-5Cl uniquely retained its integrity after UV exposure, a critical parameter for applications involving light exposure [1].

Antibacterial Materials Silver Complexes UV Stability Coordination Chemistry

Lower Carboxylic Acid pKa Compared to Salicylic Acid

The electron-withdrawing effect of the chlorine substituent at the 5-position significantly lowers the pKa of the carboxylic acid group. 5-Chlorosalicylic acid (5-ClSA) has a reported pKa1 of 2.64 ± 0.1, compared to 3.01 ± 0.1 for the parent compound, salicylic acid (SA) [1]. This 0.37 log unit difference represents a >2.3-fold increase in acid strength, meaning 5-ClSA exists to a greater extent in its deprotonated, anionic form at a given pH.

Physical Chemistry Analytical Chemistry Pharmaceutical Science Physicochemical Properties

Ranked Antibacterial Activity in Textile Applications: Distinct Profile vs. Other Halogenated Analogs

A study evaluating salicylic acid derivatives as antibacterial agents for viscose fabric established a clear rank order of antibacterial reactivity. The order was: 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid > 4-chlorosalicylic acid [1]. This places 5-ClSA as having intermediate activity among the tested analogs, superior to its 4-chloro positional isomer but less active than the 5-bromo derivative.

Antimicrobial Textiles Materials Science Biomedical Textiles Salicylic Acid Derivatives

Unique Excited-State Intramolecular Proton Transfer (ESIPT) Photophysics vs. Salicylic Acid

Photophysical studies reveal that 5-chlorosalicylic acid (5-ClSA) undergoes Excited-State Intramolecular Proton Transfer (ESIPT), a process that is 'less favorable' and occurs with a higher excited-state energy barrier compared to the parent salicylic acid (SA) [1]. The study concludes that 5-ClSA exhibits a 'large Stokes-shifted emission band' due to ESIPT, a spectroscopic signature that is not present in SA.

Photophysics Fluorescence Spectroscopy Molecular Probes Excited-State Dynamics

Metal Chelate Stability: Intermediate Ligand Strength Between Salicylic Acid and 3,5-Dibromosalicylic Acid

In a study of ternary complexes formed with Sc(III), Y(III), and La(III), the stability order of metal chelates with respect to the secondary ligand was determined to be 3,5-dibromosalicylic acid (DBSA) > 5-chlorosalicylic acid (CSA) [1]. This indicates that the 5-chloro substituent provides intermediate chelate stability; it is less stabilizing than the 3,5-dibromo analog but offers a different balance of steric and electronic effects.

Coordination Chemistry Inorganic Chemistry Lanthanide Complexes Stability Constants

Best Research and Industrial Application Scenarios for 5-Chlorosalicylic Acid Based on Evidence-Driven Performance


Synthesis of High-Value Pharmaceutical Intermediates and Drug Candidates

5-Chlorosalicylic acid is a critical building block for synthesizing a range of pharmaceutical compounds. The quantitative evidence of its potent enzyme inhibition (e.g., 944-fold greater potency than salicylic acid against carbonic anhydrase II) directly supports its use as a lead compound or key intermediate in drug discovery programs targeting this enzyme class [1]. Its distinct pKa and the electronic effects of the chlorine substituent are also exploited in patents describing the synthesis of glibenclamide intermediates (an antidiabetic drug) and the oral delivery agent 5-CNAC [2][3]. These established synthetic routes provide a clear, validated path for its use in producing high-value active pharmaceutical ingredients (APIs).

Development of Light-Stable Antimicrobial Coatings and Materials

The evidence clearly demonstrates that silver complexes of 5-ClSA offer a unique combination of high antibacterial activity and superior stability when exposed to UV light (365 nm) compared to other active ligands like 4-aminosalicylate [4]. This makes 5-ClSA the ligand of choice for developing antimicrobial coatings, textiles, and medical device surfaces intended for use in environments where they will be exposed to light. The procurement of 5-ClSA over alternative ligands in this application space is justified by the resulting increase in product durability and sustained antimicrobial performance.

Design of Novel Fluorescent Probes and ESIPT-Based Sensors

For researchers in analytical and materials chemistry, 5-ClSA provides a unique photophysical handle. The confirmed existence of an Excited-State Intramolecular Proton Transfer (ESIPT) process, which results in a 'large Stokes-shifted emission band' not seen in the parent salicylic acid, makes 5-ClSA an essential precursor for creating novel fluorescent chemosensors and molecular probes [5]. Substituting 5-ClSA with a non-ESIPT-capable analog would render the probe non-functional, underscoring the compound's irreplaceable role in this niche, high-value application.

Controlled Metal Chelation and Coordination Chemistry Studies

5-Chlorosalicylic acid serves as a well-characterized ligand with intermediate chelating strength. Data showing that its metal complexes are less stable than those formed with 3,5-dibromosalicylic acid (DBSA) but more stable than unsubstituted salicylic acid provides a rational basis for its selection in studies of metal extraction, catalysis, or the formation of metal-organic frameworks (MOFs) where a specific, moderate binding affinity is required [6]. Its distinct stability profile allows researchers to fine-tune complex properties, making it a valuable tool in coordination chemistry.

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